

Introduction: The Significance of a Stereochemically Defined Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dimethylpiperazine**

Cat. No.: **B091223**

[Get Quote](#)

trans-2,5-Dimethylpiperazine is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. As a C-alkyl substituted piperazine, its rigid, stereochemically defined structure provides a robust scaffold for the synthesis of complex molecules with specific three-dimensional orientations.^[1] This guide offers an in-depth exploration of its core physical and chemical properties, structural nuances, and key applications, providing researchers and drug development professionals with a foundational understanding of this versatile building block. The "trans" configuration, where the two methyl groups are on opposite sides of the piperazine ring, imparts a unique symmetry and conformational stability that is critical for its function in designing targeted therapeutics and novel materials.

Section 1: Core Physicochemical Properties

The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For **trans-2,5-dimethylpiperazine**, these properties make it an attractive starting point for library synthesis.

Table 1: Summary of Key Physicochemical Properties

Property	Value	Significance in a Scientific Context	Source(s)
CAS Number	2815-34-1	Unique identifier for unambiguous substance identification.	[2] [3]
Molecular Formula	C ₆ H ₁₄ N ₂	Defines the elemental composition.	[1] [4]
Molecular Weight	114.19 g/mol	Influences diffusion rates and is a key parameter in stoichiometric calculations.	[2] [3]
Appearance	White to yellow crystalline powder or crystals.	A primary indicator of purity; deviations may suggest impurities or degradation.	[1]
Melting Point	115-118 °C	A narrow melting point range is a classic indicator of high purity. This value is useful for reaction temperature control.	[2] [3]
Boiling Point	162-165 °C (at 760 mmHg)	Indicates volatility and is essential for purification by distillation and for setting reaction conditions under reflux.	[2] [3]
Water Solubility	50 g/100 mL (at 20 °C)	High aqueous solubility is often desirable for drug candidates to ensure	[1]

bioavailability. This property is governed by the two polar secondary amine groups capable of hydrogen bonding.

pKa

9.66 (at 25 °C)

The pKa indicates that it is a moderately strong base. In a physiological environment (pH ~7.4), it will be predominantly protonated, which significantly impacts receptor binding and cell membrane permeability.

[\[1\]](#)

Flash Point

~58.3 °C

A critical safety parameter indicating the temperature at which the substance can ignite. It is classified as a flammable solid.

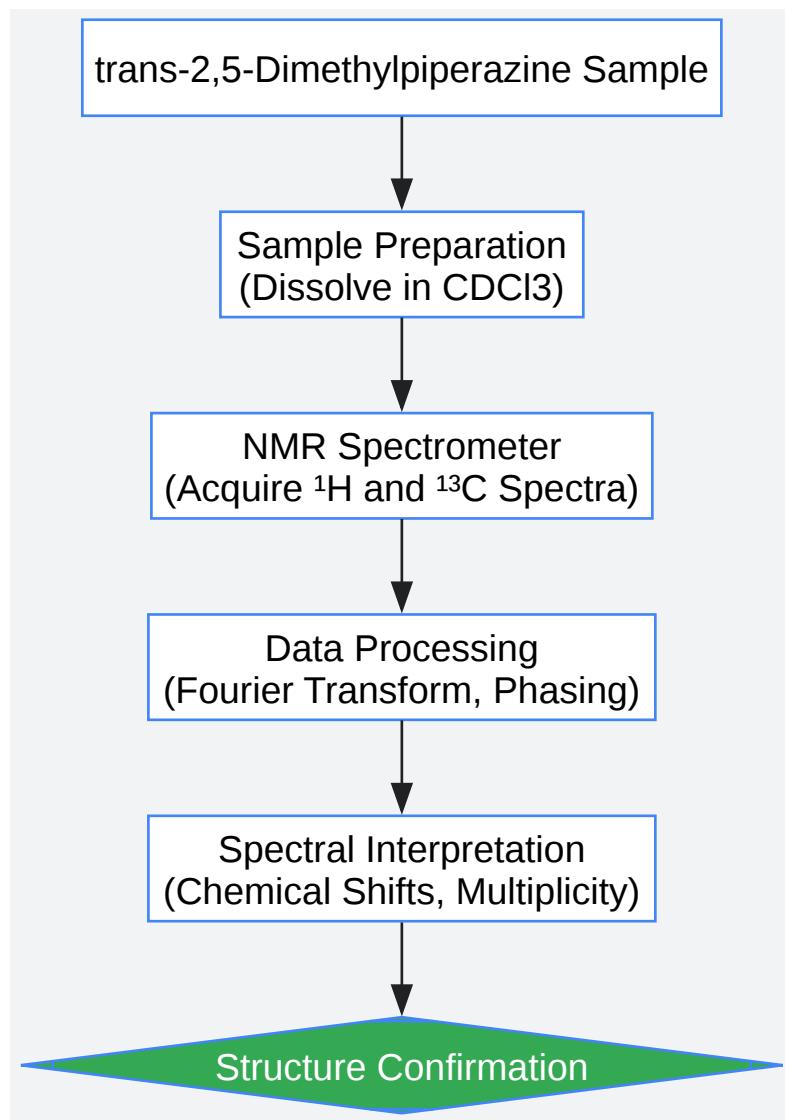
[\[1\]](#)

Section 2: Molecular Structure and Stereochemistry

The defining characteristic of **trans-2,5-dimethylpiperazine** is its rigid, non-planar structure. X-ray crystallography studies have confirmed that the piperazine ring adopts a stable chair conformation.[\[5\]](#)[\[6\]](#)

In this conformation, the two methyl groups occupy equatorial positions.[\[5\]](#)[\[6\]](#) This arrangement is sterically favored as it minimizes 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents. This inherent conformational lock is a powerful tool for

medicinal chemists, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.


Caption: Chair conformation of **trans-2,5-Dimethylpiperazine**.

Section 3: Spectroscopic Characterization

Confirming the structure and purity of **trans-2,5-dimethylpiperazine** relies on standard spectroscopic techniques. The molecule's symmetry simplifies its spectra, making interpretation straightforward.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): Due to the C₂ symmetry of the trans-isomer, the proton environments are simplified. Key expected signals would include:
 - A doublet for the methyl protons (-CH₃).
 - Multiplets for the methine protons (-CH).
 - Distinct multiplets for the axial and equatorial methylene protons (-CH₂-).
 - A broad singlet for the amine protons (N-H), which can be exchanged with D₂O.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The symmetry results in only three distinct carbon signals:
 - One signal for the two equivalent methyl carbons.
 - One signal for the two equivalent methine carbons.
 - One signal for the two equivalent methylene carbons.
- **FTIR** (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by vibrations of the secondary amine group.^[7]
 - A single, sharp N-H stretching band in the region of 3320-3280 cm⁻¹, characteristic of secondary amines.^[7] The presence of a single peak (as opposed to two for primary amines) is a key diagnostic feature.

- C-H stretching bands just below 3000 cm⁻¹.
- An N-H wagging (out-of-plane bend) vibration between 750-700 cm⁻¹.^[7]

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural confirmation.

Section 4: Chemical Reactivity and Synthesis

The chemical reactivity of **trans-2,5-dimethylpiperazine** is dominated by the nucleophilicity of its two secondary amine nitrogens. These sites are readily functionalized, making the molecule an ideal scaffold.

- **N-Alkylation and N-Acylation:** The secondary amines can be readily alkylated or acylated to introduce a wide variety of substituents. Symmetrical derivatization at both nitrogen atoms is common, leading to the creation of C2-symmetric ligands, which are valuable in catalysis and coordination chemistry.
- **Basicity:** As indicated by its pKa, the compound readily forms salts with acids. This is a common strategy to improve the crystallinity or modify the solubility of the parent compound or its derivatives. For instance, monocrystals have been successfully grown by neutralizing the base with diphosphoric acid.^[5]

While specific industrial synthesis routes are often proprietary, a common laboratory-scale approach involves the cyclization of appropriate precursors. A notable method for forming the piperazine ring is through the reaction of an ethylenediamine derivative with an alpha-halo ketone, followed by reduction.

Caption: General scheme for N,N'-diacylation reaction.

Section 5: Applications in Medicinal Chemistry

The rigid, C2-symmetric structure of the **trans-2,5-dimethylpiperazine** core is a privileged scaffold in drug discovery. Its primary utility lies in its ability to orient substituents in well-defined vectors, which is crucial for optimizing interactions with protein binding sites.

It is frequently employed as a building block in the synthesis of biologically active compounds, including ligands for opioid receptors.^{[1][3][8]} The piperazine moiety itself is a common feature in many approved drugs due to its favorable ADME properties and its ability to act as a versatile linker. By introducing substituents onto the nitrogen atoms, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetics.

Section 6: Safety and Handling

trans-2,5-Dimethylpiperazine is a hazardous chemical and must be handled with appropriate precautions.^[9]

- **Hazards:**
 - Flammable Solid (Category 2): Keep away from heat, sparks, and open flames.^{[9][10]}

- Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[10][11]
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[9][12]
- Handling Protocol:
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]
 - Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [13]
 - Dispensing: Avoid creating dust. Use appropriate tools for handling solids.
 - Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable solids.[3] Keep away from strong oxidizing agents and strong acids.[9]
 - Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Section 7: Experimental Protocols

The following protocols are provided as a self-validating framework. The expected outcomes are based on the established properties of the compound, and any deviation would warrant an investigation into the purity or identity of the material.

Protocol 7.1: Melting Point Determination

- Objective: To verify the purity of a sample of **trans-2,5-dimethylpiperazine**.
- Methodology:

1. Place a small, dry amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
2. Place the capillary tube into a calibrated melting point apparatus.
3. Heat the apparatus rapidly to about 100 °C.

4. Decrease the heating rate to 1-2 °C per minute.
5. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

- Trustworthiness Check: A pure sample should exhibit a sharp melting range of no more than 2 °C, falling within the literature value of 115-118 °C.[\[2\]](#) A broad or depressed melting range suggests the presence of impurities.

Protocol 7.2: N,N'-Dibenzoylation

- Objective: To demonstrate the reactivity of the secondary amines and produce a crystalline derivative for characterization.
- Methodology:
 1. In a round-bottom flask under an inert atmosphere, dissolve **trans-2,5-dimethylpiperazine** (1.0 eq.) in dichloromethane (DCM).
 2. Add triethylamine (2.2 eq.) as a base to scavenge the HCl byproduct.
 3. Cool the mixture in an ice bath (0 °C).
 4. Add benzoyl chloride (2.1 eq.) dropwise via a syringe.
 5. Allow the reaction to warm to room temperature and stir for 4-6 hours.
 6. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 7. Quench the reaction by adding water. Separate the organic layer.
 8. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

10. Purify the crude product by recrystallization or column chromatography.

- Trustworthiness Check: The success of the reaction can be verified by NMR (disappearance of the N-H proton signal and appearance of aromatic signals) and Mass Spectrometry (observation of the correct molecular ion peak for the dibenzoylated product).

References

- Belkhiria, M. S., Gatfaoui, F., & Abid, S. (2022). Synthesis and structure of **trans-2,5-dimethylpiperazine-1,4-dium dihydrogen diphosphate**.
- LookChem. (n.d.). **trans-2,5-Dimethylpiperazine**.
- Gatfaoui, F., Belkhiria, M. S., & Abid, S. (2024). Synthesis and structure of **trans-2,5-dimethylpiperazine-1,4-dium dihydrogen diphosphate**.
- Stenutz, R. (n.d.). **trans-2,5-dimethylpiperazine**.
- Belkhiria, M. S., Gatfaoui, F., & Abid, S. (2022).
- NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook.
- Hansen, H. F., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
- NIST. (n.d.). **cis-2,5-dimethylpiperazine**. NIST Chemistry WebBook.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- ResearchGate. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd. [Link]
- PubChem. (n.d.). **2,5-Dimethylpiperazine**.
- National Institutes of Health. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. [trans-2,5-ジメチルピペラジン 98% | Sigma-Aldrich](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 3. [trans-2,5-Dimethylpiperazine CAS#: 2815-34-1](https://m.chemicalbook.com) [m.chemicalbook.com]
- 4. [trans-2,5-dimethylpiperazine](https://stenutz.eu) [stenutz.eu]

- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-dium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. trans-2,5-Dimethylpiperazine | 2815-34-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. trans-2,5-Dimethylpiperazine, 5G | Labscoop [labscoop.com]
- 11. trans-2,5-Dimethylpiperazine | 2815-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. trans-2,5-Dimethylpiperazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Stereochemically Defined Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091223#physical-and-chemical-properties-of-trans-2-5-dimethylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com